
(4-Cyclobutoxyphenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Cyclobutoxyphenyl)methanamine is an organic compound with the molecular formula C11H15NO. It is characterized by a phenyl ring substituted with a cyclobutoxy group and a methanamine group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclobutoxyphenyl)methanamine typically involves the reaction of 4-hydroxybenzaldehyde with cyclobutanol in the presence of a base to form 4-cyclobutoxybenzaldehyde. This intermediate is then subjected to reductive amination with ammonia or an amine source to yield this compound .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
(4-Cyclobutoxyphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
(4-Cyclobutoxyphenyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (4-Cyclobutoxyphenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- (4-Methoxyphenyl)methanamine
- (4-Ethoxyphenyl)methanamine
- (4-Propoxyphenyl)methanamine
Uniqueness
(4-Cyclobutoxyphenyl)methanamine is unique due to the presence of the cyclobutoxy group, which imparts distinct steric and electronic properties compared to its analogs.
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
(4-cyclobutyloxyphenyl)methanamine |
InChI |
InChI=1S/C11H15NO/c12-8-9-4-6-11(7-5-9)13-10-2-1-3-10/h4-7,10H,1-3,8,12H2 |
Clave InChI |
GKQIPAIOEFDRCA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)OC2=CC=C(C=C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



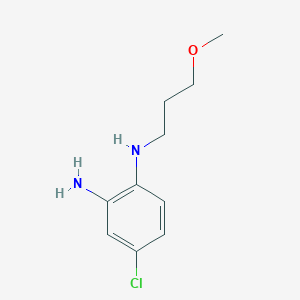

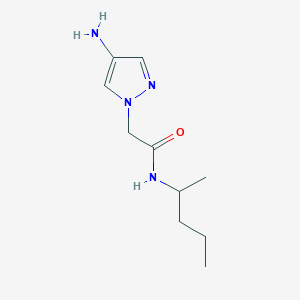
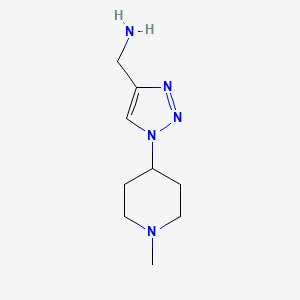
![2-(3,4-Dihydro-2h-benzo[b][1,4]dioxepin-7-yl)-2-fluoroacetic acid](/img/structure/B13634489.png)
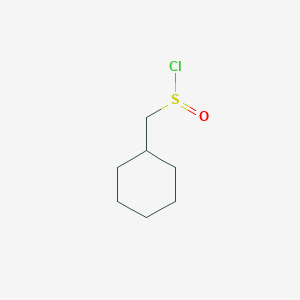
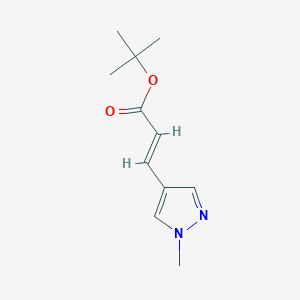




![2'-Fluoro-4'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13634551.png)

